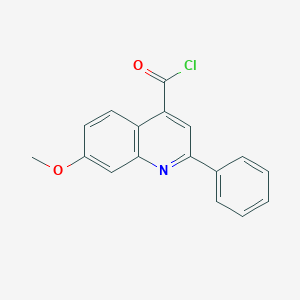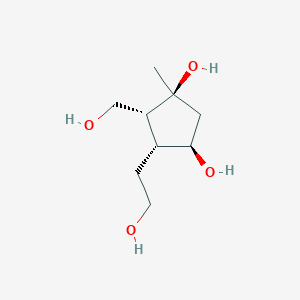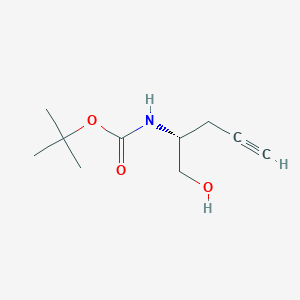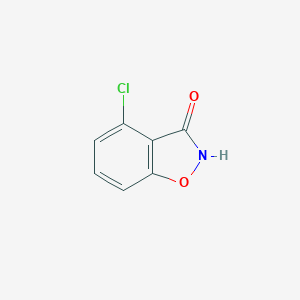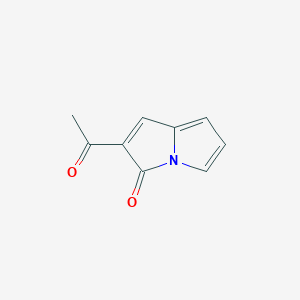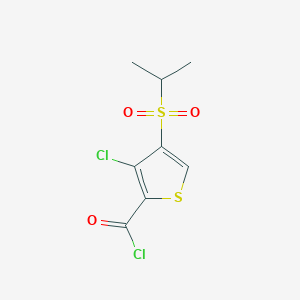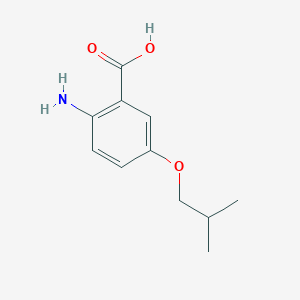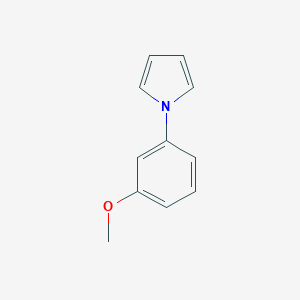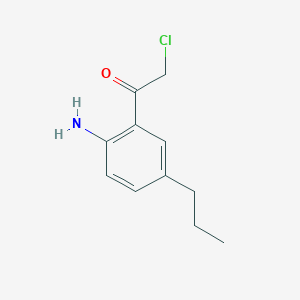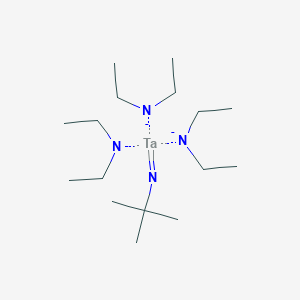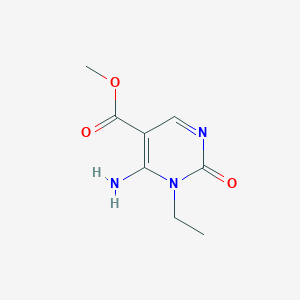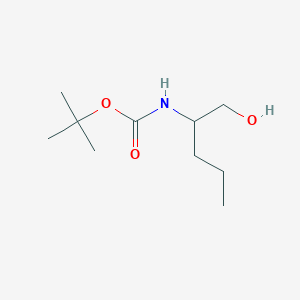
N-Boc-DL-2-amino-1-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Non-Aqueous Synthesis : A nonaqueous process for synthesizing water-soluble 3-amino-pentan-1,5-diol, a compound structurally related to N-Boc-DL-2-amino-1-pentanol, was developed by Rawalpally et al. (2009). This process involved reductive amination, Boc protection, and sodium borohydride reduction (Rawalpally et al., 2009).
Molecular Structure Analysis
- X-Ray Structural Analysis : The molecular structure of related compounds, such as 3-(tert-butoxycarbonylamino)bicyclo[1.1.1]pentanecarboxylic acid, has been determined using X-ray crystallography. This method provides insights into the atomic arrangement and spatial configuration of molecules (Luger et al., 2000).
Chemical Reactions and Properties
- Reactivity with Boronates : Research by Sánchez et al. (2004) demonstrated the reaction of 2,4-pentanedione derived ligands with phenylboronic acid, which is relevant to understanding the reactivity of similar compounds like N-Boc-DL-2-amino-1-pentanol (Sánchez et al., 2004).
Physical Properties Analysis
- Crystal Structure of Related Compounds : The crystal structure of DL-pentane-2,4-diol, a compound structurally similar to N-Boc-DL-2-amino-1-pentanol, has been studied, providing insights into the physical properties of these types of molecules (Kuribayashi, 1984).
Chemical Properties Analysis
- Synthesis and Properties of Pentane Amino Derivatives : Talybov et al. (2010) conducted research on the synthesis and properties of pentane amino derivatives, which can be instrumental in understanding the chemical properties of N-Boc-DL-2-amino-1-pentanol (Talybov et al., 2010).
Wissenschaftliche Forschungsanwendungen
Biofuel Production
N-Boc-DL-2-amino-1-pentanol and its derivatives, like pentanol isomers, are explored in biofuel research. Cann and Liao (2009) discuss the metabolic engineering of microbial strains to produce pentanol isomers, including 1-pentanol and pentenol, from amino acid substrates. This development holds promise for efficient biofuel production, despite current limitations in production levels (Cann & Liao, 2009).
Synthesis of Nitric Oxide Synthase Inhibitors
The synthesis of S-2-amino-5-azolylpentanoic acids, related to L-ornithine, from compounds like 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester, has been explored. These compounds inhibit nitric oxide synthases and have been used as lead compounds in designing more potent inhibitors (Ulhaq et al., 1998).
Synthesis of β, γ-Diamino Acids
Kano et al. (1988) describe using N-Boc-DL-2-amino-1-pentanol derivatives in the diastereoselective synthesis of β, γ-diamino acids, essential in the development of various pharmaceutical and biochemical compounds (Kano et al., 1988).
Preparation of Constituent Amino Acids in Toxins
Shimohigashi et al. (1976) utilized 2-amino-5-phenylpentanoic acid, a compound related to N-Boc-DL-2-amino-1-pentanol, in the synthesis and resolution of amino acids that are components of AM-toxins (Shimohigashi et al., 1976).
Safety And Hazards
N-Boc-DL-2-amino-1-pentanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 4 Oral . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal Protective Equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-hydroxypentan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVZHIDLDHLOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553463 |
Source


|
| Record name | tert-Butyl (1-hydroxypentan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-DL-2-amino-1-pentanol | |
CAS RN |
179684-02-7 |
Source


|
| Record name | tert-Butyl (1-hydroxypentan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-DL-2-amino-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

